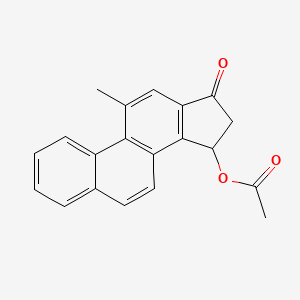
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate is a chemical compound known for its unique structure and properties It is a derivative of gonane, a polycyclic hydrocarbon, and features multiple double bonds and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the gonane skeleton: This can be achieved through cyclization reactions.
Introduction of double bonds: This step involves dehydrogenation reactions.
Addition of the acetate group: This is usually done through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Cl₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate can be compared with other similar compounds, such as:
17-Oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate: This compound has a similar structure but lacks the methyl group at the 11th position.
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-16-yl acetate: This compound has a similar structure but differs in the position of the acetate group.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications.
Properties
CAS No. |
55651-30-4 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(11-methyl-17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate |
InChI |
InChI=1S/C20H16O3/c1-11-9-16-17(22)10-18(23-12(2)21)20(16)15-8-7-13-5-3-4-6-14(13)19(11)15/h3-9,18H,10H2,1-2H3 |
InChI Key |
BSLLWHAWVGHPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CC2=O)OC(=O)C)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


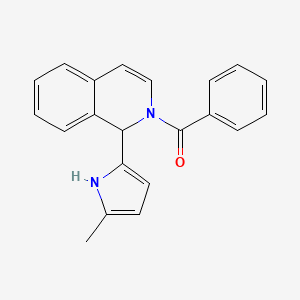
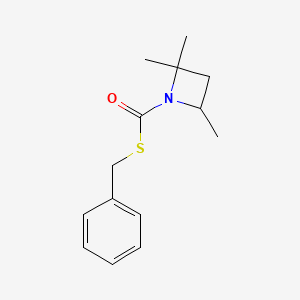
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
silane](/img/structure/B14632940.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
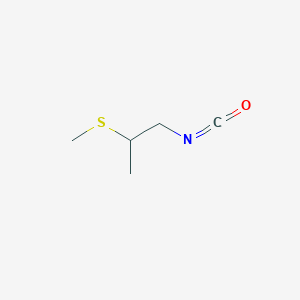
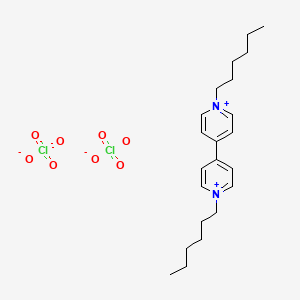
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
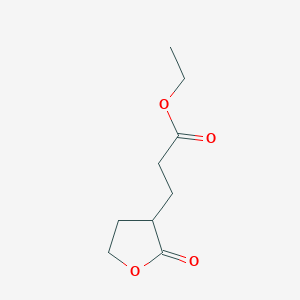
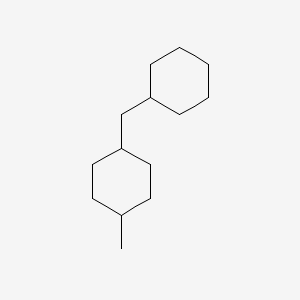
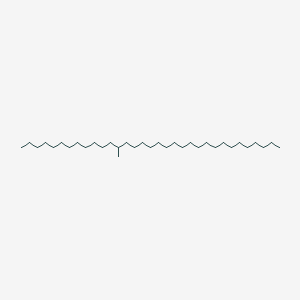
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)
